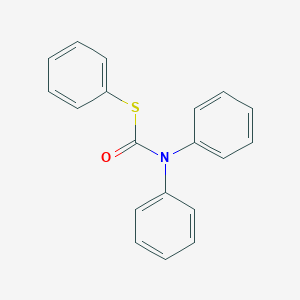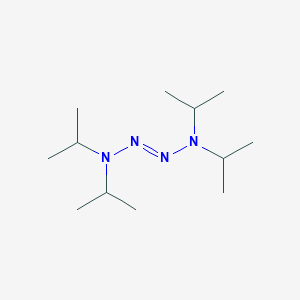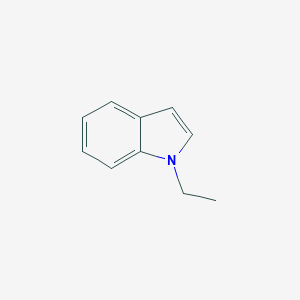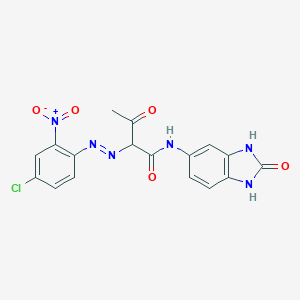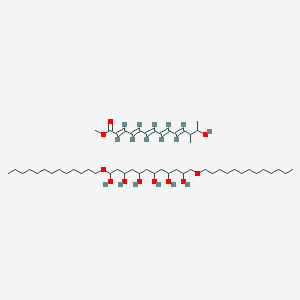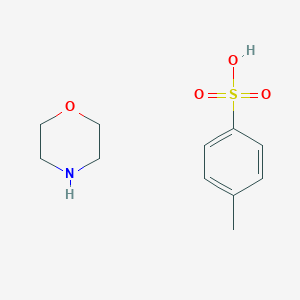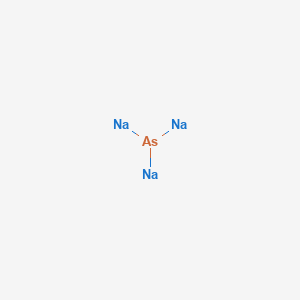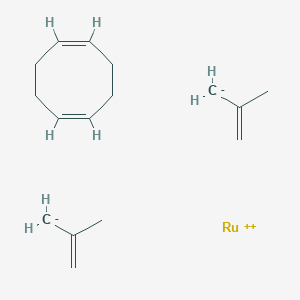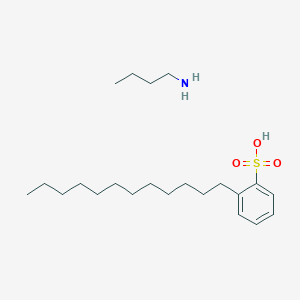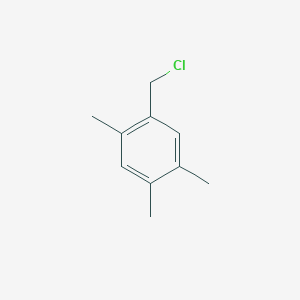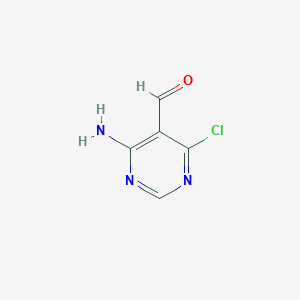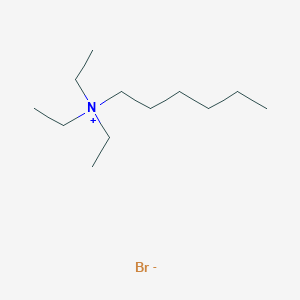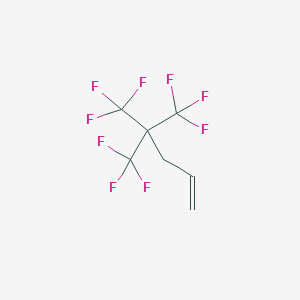
Titanium silicide (Ti5Si3)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ti5Si3 can be achieved through several methods, each with its unique mechanisms and outcomes:
Self-Propagating High-Temperature Synthesis (SHS)
This method involves a self-sustained exothermic reaction between titanium and silicon, leading to the efficient production of Ti5Si3. The process is characterized by rapid heating rates and short reaction times, facilitating the formation of Ti5Si3 without the presence of intermediate phases (Riley et al., 2006).
Mechanical Alloying
This technique involves high-energy ball milling of titanium and silicon powders, promoting solid-state diffusion and reaction at room temperature to form Ti5Si3. The process may include self-propagating high-temperature synthesis (SHS) reactions during milling, leading to the formation of Ti5Si3 alongside other silicides depending on the milling conditions (Byun et al., 2001).
Combustion Synthesis
This approach utilizes the exothermic reaction of titanium oxide and molten silicon to produce Ti5Si3. The process is simpler and cost-effective, offering a new pathway for the production of high-purity titanium silicide (Chen et al., 2015).
Molecular Structure Analysis
Ti5Si3 possesses a hexagonal crystal structure, which contributes to its high melting point and hardness. The unique arrangement of titanium and silicon atoms within the lattice is responsible for its exceptional high-temperature stability and mechanical properties.
Chemical Reactions and Properties
Ti5Si3's chemical stability is highlighted by its resistance to oxidation at high temperatures. It forms a protective oxide layer that shields the underlying material from further oxidation, thus enhancing its longevity in harsh environments.
Physical Properties Analysis
The physical properties of Ti5Si3, such as high melting point (above 2000°C), high hardness, and low density, make it an attractive material for aerospace and automotive applications where strength, durability, and weight reduction are crucial.
Chemical Properties Analysis
Chemically, Ti5Si3 is resistant to corrosion and oxidation, which is pivotal for applications in aggressive environments. Its ability to form a stable oxide layer at high temperatures protects it from rapid degradation, extending its service life in applications such as turbine blades and engine components.
- (Riley et al., 2006) - In-situ neutron diffraction of titanium silicide, Ti5Si3, during self-propagating high-temperature synthesis (SHS).
- (Byun et al., 2001) - Formation mechanism of titanium silicide by mechanical alloying.
- (Chen et al., 2015) - Reduction of Titanium Oxide by Molten Silicon to Synthesize Titanium Silicide.
Wissenschaftliche Forschungsanwendungen
Porous Intermetallic Compounds : Ti5Si3-based intermetallic compounds are highly porous, making them suitable for use as filters. They exhibit high mechanical strength, crucial for this application (Ran et al., 2014).
Combustion Synthesis : The combustion synthesis of Ti5Si3 involves a sequence of phase transformations, which is influenced by the particle size of titanium. This process is essential for producing Ti5Si3 with specific properties (Trambukis & Munir, 1990).
Oxidation Behavior : In oxidation studies, Ti5Si3 forms a two-layer structure with SiO2, demonstrating its role in improving the oxidation resistance of titanium alloys (Chou et al., 2018).
Medical Applications : Ti5Si3 demonstrates potential in medical applications, especially in improving the stability of ceramic-titanium systems used in prosthetics (Richter et al., 2001).
High-Temperature Applications : Dense Ti5Si3 and its composites show promise for applications at temperatures above 1000 °C, maintaining high yield strength even at these high temperatures (Mitra, 1998).
Corrosion Studies : The corrosion behavior of Ti5Si3 with hydrogen peroxide has implications for improving osseointegration in titanium implants coated with titanium silicides (Jandová et al., 2020).
Synthesis and Alloying : Studies on the synthesis and alloying effects on Ti5Si3 provide insights into its stability and the impact of different elements on its properties (Cao et al., 2022).
Silicide Precipitation Strengthening : The precipitation of Ti5Si3 in titanium alloys is beneficial for improving the creep resistance of these alloys, particularly at high temperatures (Noda et al., 1995).
Oxidation Resistance : Studies on the oxidation of Ti5Si3 powder at high temperatures demonstrate its potential for advanced applications in oxidation atmospheres at high temperatures (Matsushita et al., 2016).
Sintering and Composite Formation : The sintering of Ti5Si3 with titanium and silicon reveals insights into structural changes and applications in creating composites (Pribytkov et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/3Si.5Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKTZDSRQHMHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Ti].[Ti].[Ti].[Ti].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3Ti5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray odorless powder; [Alfa Aesar MSDS] | |
| Record name | Pentatitanium trisilicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium silicide (Ti5Si3) | |
CAS RN |
12067-57-1 | |
| Record name | Titanium silicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium silicide (Ti5Si3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentatitanium trisilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



